2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Übersicht

Beschreibung

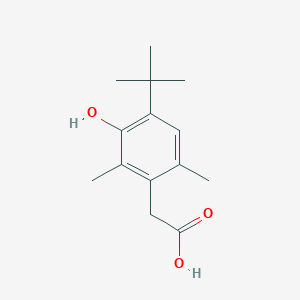

“2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” is a hydrophobic carboxylic acid with an empirical formula of C14H20O3 and a molecular weight of 236.31 . It is also known as TBHPAA.

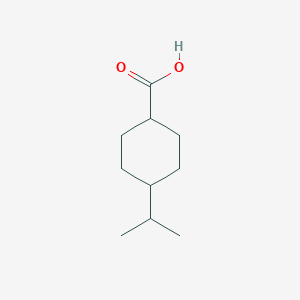

Molecular Structure Analysis

The molecular structure of “2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” is characterized by a carboxylic acid group attached to a phenyl ring, which is further substituted with tert-butyl, hydroxy, and dimethyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” are largely determined by its molecular structure. As a carboxylic acid, it is expected to exhibit the typical properties of this class of compounds, including the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity in Biochemistry and Pharmacology

Specific Scientific Field:

Biochemistry and pharmacology.

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

has been investigated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. This compound is particularly relevant in the context of health and disease prevention.

Experimental Procedures:

Researchers typically use the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay to evaluate radical scavenging activities of various chemical compounds, especially those of phenolic nature. In this assay, 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is tested for its ability to neutralize the DPPH free radical. When the compound reacts with DPPH, the color changes from deep purple to pale yellow. Spectrophotometric measurements allow quantification of the antioxidant activity .

Results and Outcomes:

Quantitative data obtained from the DPPH assay reveal the compound’s efficacy in scavenging free radicals. Researchers can assess its potency by comparing it to standard antioxidants. The results contribute to our understanding of its potential health benefits and guide further investigations.

Synthesis of Biologically Active Derivatives

Specific Scientific Field:

Organic synthesis and medicinal chemistry.

Summary of Application:

Researchers have synthesized novel derivatives by linking the sterically hindered pyrocatechol moiety of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid to secondary amines, pharmacophores, and other functional groups. These derivatives exhibit potential biological activity.

Experimental Procedures:

The synthesis involves covalently bridging the pyrocatechol moiety to various secondary amines or other pharmacophores. The resulting compounds are evaluated for their biological effects, such as enzyme inhibition, receptor binding, or antimicrobial activity .

Results and Outcomes:

Researchers obtain a library of derivatives with diverse biological properties. These compounds may serve as leads for drug development or provide insights into structure-activity relationships.

Homogeneous Catalysis and Coordination Chemistry

Specific Scientific Field:

Inorganic chemistry.

Summary of Application:

1,2,3-Triazole compounds, including 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid , have attracted attention due to their ease of synthesis and versatile donor abilities. They find applications in homogeneous catalysis and coordination chemistry.

Experimental Procedures:

Researchers explore the coordination behavior of these compounds with transition metals. They investigate their ligand properties, reactivity, and catalytic activity in various reactions .

Eigenschaften

IUPAC Name |

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKABAZTVCKJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)